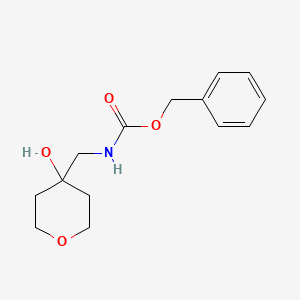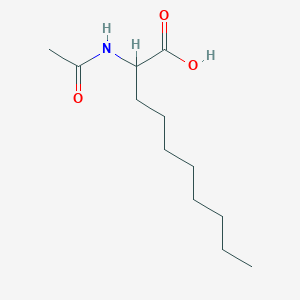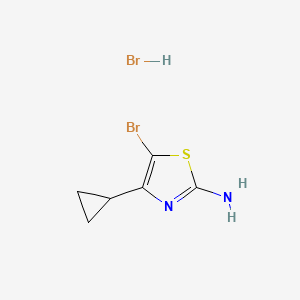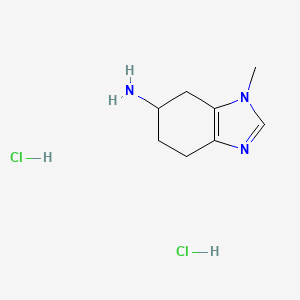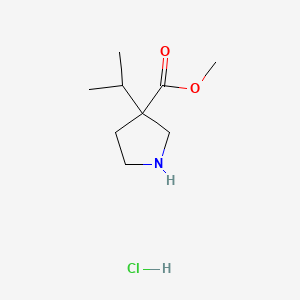![molecular formula C6H8F3NO B13498529 1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13498529.png)
1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine is a unique bicyclic compound characterized by the presence of a trifluoromethyl group, an oxabicyclo structure, and an amine group. This compound is part of the broader class of bicyclic compounds, which are known for their structural rigidity and diverse chemical reactivity. The trifluoromethyl group imparts significant electron-withdrawing properties, making this compound particularly interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create the bicyclic structure. The reaction involves the use of a diene and a suitable photochemical catalyst, such as benzophenone, under irradiation at 365 nm. The reaction is carried out in a highly diluted solution of acetonitrile to prevent polymerization .
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions. The use of flow photoreactors allows for continuous production, which is more efficient and scalable compared to batch processes. The key steps include the preparation of the diene precursor, followed by the photochemical cycloaddition to form the bicyclic structure .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the amine group.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of difluoromethyl derivatives.
Substitution: Formation of substituted amine derivatives.
Applications De Recherche Scientifique
1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its unique structural features.
Biology: Investigated for its potential as a bioactive compound, particularly in the development of enzyme inhibitors.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.
Industry: Utilized in the development of new materials with specific electronic properties due to the presence of the trifluoromethyl group
Mécanisme D'action
The mechanism of action of 1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine involves its interaction with molecular targets through its trifluoromethyl and amine groups. The trifluoromethyl group can interact with electron-rich sites, while the amine group can form hydrogen bonds or ionic interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 1-(Trifluoromethyl)-1H-pyrazol-4-amine
- 2-thia-3-azabicyclo[2.1.1]hexane 2,2-dioxide
- Bicyclo[3.1.0]hexanes
Comparison: 1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine is unique due to its combination of a trifluoromethyl group and an oxabicyclo structure. This combination imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs. The presence of the oxabicyclo structure also provides rigidity, which can be advantageous in the design of bioactive compounds .
Propriétés
Formule moléculaire |
C6H8F3NO |
|---|---|
Poids moléculaire |
167.13 g/mol |
Nom IUPAC |
1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine |
InChI |
InChI=1S/C6H8F3NO/c7-6(8,9)5-1-4(10,2-5)3-11-5/h1-3,10H2 |
Clé InChI |
DDAJUWQNJWZPAW-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(OC2)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Fluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13498452.png)
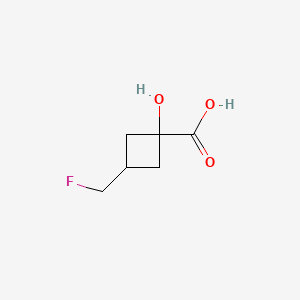
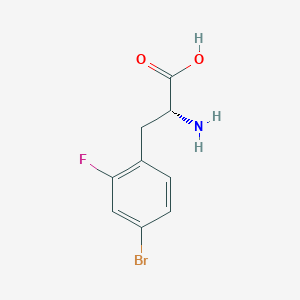
![5-Fluorofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B13498482.png)
![4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine](/img/structure/B13498485.png)
![2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498496.png)
![2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13498497.png)
